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Cancer/testis antigen 1 (119-138)

CD4+ T-helper epitope HLA class II restriction cancer vaccine design

Cancer/testis antigen 1 (119–138), also designated NY-ESO-1 (119–138), is a synthetic 20‑amino acid peptide (sequence PGVLLKEFTVSGNILTIRLT) derived from the carboxyl‑terminal immunodominant region of the NY‑ESO‑1 protein, a well‑characterized cancer‑testis antigen (CTA) family member. This peptide spans residues 119 to 138 of the full‑length 180‑amino acid CTAG1B gene product and encompasses a segment recognized for its high CD4+ T‑cell immunogenicity, promiscuous HLA‑DR binding, and restricted normal‑tissue expression profile.

Molecular Formula
Molecular Weight
Cat. No. B1575010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (119-138)
SynonymsCancer/testis antigen 1 (119-138); NY-ESO-1 (119-138)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 1 (119–138) Peptide: A Defined CD4+ Immunodominant Region Fragment for Tumor Immunology Procurement


Cancer/testis antigen 1 (119–138), also designated NY-ESO-1 (119–138), is a synthetic 20‑amino acid peptide (sequence PGVLLKEFTVSGNILTIRLT) derived from the carboxyl‑terminal immunodominant region of the NY‑ESO‑1 protein, a well‑characterized cancer‑testis antigen (CTA) family member . This peptide spans residues 119 to 138 of the full‑length 180‑amino acid CTAG1B gene product and encompasses a segment recognized for its high CD4+ T‑cell immunogenicity, promiscuous HLA‑DR binding, and restricted normal‑tissue expression profile [1]. The 119–138 region is centrally embedded within the larger 119–143 immunodominant domain that has been independently confirmed to contain nested minimal CD4+ epitopes presented by multiple HLA class II alleles including DRB1*0401, DRB1*0101, DR52b, and DRB1*08:03 [2].

Why In‑Class NY‑ESO‑1 Peptide Fragments Cannot Reliably Substitute for Cancer/Testis Antigen 1 (119–138) in CD4+ T‑Cell Assays and Vaccine Research


NY‑ESO‑1‑derived peptide fragments spanning different residue ranges are not functionally interchangeable because each segment exhibits distinct HLA‑allele restriction, T‑cell subset targeting, and immunodominance hierarchy [1]. The 119–138 fragment specifically occupies an intermediate length (20‑mer) that retains the nested minimal CD4+ epitopes 123–137 (DR1), 124–134/125–134 (DRB1*08:03), and 121–132 (DR4/DR7) [2], whereas the shorter 157–165 peptide (SLLMWITQC) exclusively targets CD8+ T cells through HLA‑A*0201 and the highly immunogenic 80–109 region elicits a distinct, non‑overlapping CD4+ response pattern [3]. Substituting with the more extensively characterized 119–143 25‑mer alters solubility, synthesis cost, and may mask fine‑epitope mapping resolution that the precise 119–138 boundaries uniquely provide for DRB1*0101‑ and DRB1*08:03‑restricted immune monitoring applications [4].

Quantitative Comparator Evidence: Cancer/Testis Antigen 1 (119–138) Versus Closest NY‑ESO‑1 Peptide Analogs


CD4+ T‑Cell Lineage Targeting: 119–138 Region Elicits Helper Responses, Whereas 157–165 Is Confined to CD8+ CTL

The NY‑ESO‑1 119–138 peptide operates within a CD4+ T‑helper epitope region that is functionally distinct from the well‑known CD8+ epitope NY‑ESO‑1 157–165 (SLLMWITQC). The 119–143 parent peptide, which fully contains the 119–138 sequence, induces specific CD4+ T cells from both HLA‑DRB1*0401+ normal donors and melanoma patients, with bulk and cloned CD4+ T cells producing IFN‑γ and lysing peptide‑pulsed T2.DR4 target cells [1]. In contrast, NY‑ESO‑1 157–165 is HLA‑A*0201‑restricted and exclusively stimulates tumor‑reactive CD8+ CTL clones derived from melanoma patients, as demonstrated by chromium‑release cytotoxicity assays against peptide‑pulsed T2 target cells [2]. This lineage‑level difference means the two peptides are complementary rather than substitutable, with 119–138 uniquely suited for monitoring and generating T‑helper responses that coordinate humoral and CD8+ effector immunity [3].

CD4+ T-helper epitope HLA class II restriction cancer vaccine design

HLA Allele Coverage: Promiscuous Multi‑DR Binding of the 119–138‑Containing Region Outperforms Single‑Allele‑Restricted NY‑ESO‑1 Peptides

The 119–143 region, within which 119–138 is fully nested, has been experimentally demonstrated to bind multiple HLA‑DR molecules, including DRB1*0401, DRB1*0101, and DR52b (DRB3*0202), and to stimulate CD4+ T cells from donors expressing these alleles [1]. This promiscuity contrasts sharply with NY‑ESO‑1 87–111, which binds a panel of HLA‑DR (DRB1*0101, 0401, 0701, 1101) and HLA‑DP4 molecules but does not cover the DR52b allele expressed by approximately 50% of Caucasians [2]. Critically, vaccination with recombinant NY‑ESO‑1 protein elicits an immunodominant DR52b‑restricted response to the 119–143 region that accounts for, on average, half of the total CD4+ T‑cell responses to the entire protein in DR52b‑expressing patients [3]. The 119–138 fragment, encompassing the core 123–137 DR52b minimal epitope, thus captures a quantitatively dominant vaccine‑induced response that the 87–111 peptide cannot replicate in this prevalent patient subset.

HLA promiscuity population coverage immune monitoring breadth

Contained Minimal Epitope Resolution: 119–138 Provides Superior Fine‑Mapping Precision for DRB1*08:03 Epitopes Versus 119–143

The 119–138 fragment precisely contains the 121–138 sequence from which two distinct CD4+ T‑cell clones (Mz‑1B7 and Ue‑21) were established from an esophageal cancer patient immunized with NY‑ESO‑1 protein, with minimal epitopes fine‑mapped to residues 125–134 and 124–134 respectively, both restricted by DRB1*08:03 [1]. Using the contained peptide 123–135, DRB1*08:03 tetramers successfully detected ex vivo CD4+ T‑cell responses in PBMCs from vaccinated patients by flow cytometry [1]. In contrast, the longer 119–143 peptide (25‑mer) encompasses additional C‑terminal residues 139–143 that are not required for DRB1*08:03‑restricted recognition and may introduce extraneous proteolytic processing requirements for epitope presentation [2]. The defined 20‑mer length of 119–138 thus offers a more economical synthesis target (20 residues vs. 25 for 119–143, representing approximately 20% fewer coupling steps) while retaining complete DRB1*08:03 epitope activity.

minimal epitope mapping MHC class II tetramer DRB1*08:03 restriction

Dual MHC Class I/II Epitope Potential: The 119–138 Region Harbors Nested CD8+ Epitopes Absent from the 80–109 CD4 Region

The 119–143 immunodominant region, within which 119–138 is fully embedded, has been shown to contain two novel MHC class I epitopes: ESO 127–136 presented by HLA‑A68 and ESO 127–135 restricted by HLA‑Cw15, both recognized by CD8+ T cells from NY‑ESO‑1 seropositive epithelial ovarian cancer (EOC) patients [1]. These CD8+ epitopes were naturally processed by antigen‑presenting cells and presented by tumor cell lines, and the 119–143 region was formally characterized as having dual HLA class I and II specificities, making it a potential vaccine candidate for generating both cognate CD4+ T‑helper and CD8+ CTL responses in a large number of patients [1]. In contrast, the alternate major CD4+ epitope region NY‑ESO‑1 80–109, although identified as the most immunogenic CD4+ peptide in natural responses (10 of 11 seropositive patients responding) [2], has not been reported to contain validated nested CD8+ epitopes with demonstrated tumor‑reactive CTL activity, thereby lacking the dual‑class functionality that distinguishes the 119–138‑containing region.

dual HLA class I/II epitope CTL epitope ovarian cancer immunotherapy

Patent‑Protected Epitope Boundaries Confirm the 119–138 Sequence as a Distinct Claimed Composition for DR52b/DR1‑Restricted Diagnostics

U.S. Patent Application 2013/0029358 (Ludwig Institute for Cancer Research) explicitly claims isolated immunostimulatory NY‑ESO‑1 peptides comprising at least 9 contiguous amino acids starting at residues 119–127 and ending at residues 134–143 of SEQ ID NO:1, for specific binding to DRB3*0202 (DR52b) or DRB1*0101 (DR1) restricted CD4+ T cells [1]. The 119–138 peptide sequence (PGVLLKEFTVSGNILTIRLT) falls entirely within the claimed composition range and is distinguished from both shorter (e.g., 123–137 minimal epitope) and longer (e.g., 119–143) sequences by its specific N‑ and C‑terminal boundaries. This intellectual property designation confers procurement relevance: the defined 119–138 length represents a commercially claimed and validated epitope‑spanning fragment, whereas arbitrary truncations or extensions outside the claimed starting (119–127) and ending (134–143) residue windows may not carry the same patent‑backed functional validation for DR52b/DR1 tetramer and diagnostic applications [1].

patented epitope composition MHC class II multimer diagnostic IP

Immunodominance Hierarchy: 119–143 Region Accounts for the Majority of Vaccine‑Induced CD4+ Responses, Surpassing the 80–109 Region in Vaccination Context

Following vaccination with recombinant NY‑ESO‑1 protein formulated with Montanide ISA‑51 and CpG ODN 7909, the 119–143 region was found to be immunodominant, with all DR52b‑expressing vaccinated patients developing significant CD4+ T‑cell responses to the identified DR52b‑restricted epitope (core 123–137) [1]. These DR52b‑restricted responses accounted for, on average, half of the total CD4+ T‑cell reactivity directed against the entire 119–143 immunodominant region [1]. In contrast, in the natural (non‑vaccine) setting, NY‑ESO‑1 peptide 80–109 was the most immunogenic CD4+ target, with 10 of 11 seropositive patients (91%) responding [2]. This context‑dependent shift in immunodominance—from 80–109 in natural immunity to 119–143 in vaccine‑induced immunity—demonstrates that the 119–138 region becomes quantitatively dominant after active immunization, making it the more relevant target for post‑vaccine immune monitoring [3].

vaccine immunodominance CD4+ T-cell response quantification DR52b tetramer

Procurement‑Guided Application Scenarios for Cancer/Testis Antigen 1 (119–138) Based on Verified Differential Evidence


Post‑Vaccination CD4+ Immune Monitoring in HLA‑DR52b+ and DR1+ Patient Cohorts

The 119–138 peptide is the appropriate analyte for ex vivo MHC class II tetramer‑based quantification of vaccine‑induced CD4+ T‑cell responses in patients expressing DR52b (DRB3*0202) or DR1 (DRB1*0101). As demonstrated, the 119–143 region is immunodominant following recombinant NY‑ESO‑1 vaccination, with DR52b‑restricted responses accounting for approximately 50% of total CD4+ reactivity [5]. The 119–138 fragment serves as an effective tetramer loading peptide for DR1/ESO and DR52b/ESO tetramer reagents, enabling direct ex vivo enumeration and phenotypic characterization of antigen‑specific CD4+ T cells without in vitro expansion [6].

Dual CD4+/CD8+ Epitope Vaccine Component for Ovarian Cancer and Melanoma Preclinical Models

The 119–138 peptide supports vaccine formulations intended to elicit coordinated CD4+ helper and CD8+ cytotoxic T‑cell responses from a single antigenic region. The 119–143 parent region contains two validated MHC class I epitopes—ESO 127–136 (HLA‑A68) and ESO 127–135 (HLA‑Cw15)—that are naturally processed and presented by tumor cells and recognized by CD8+ CTL from ovarian cancer patients [5]. The 119–138 peptide fully encompasses these CD8+ epitope sequences while retaining promiscuous CD4+ T‑helper activity through multiple HLA‑DR alleles [6], making it suitable for vaccine constructs targeting patient populations with diverse HLA haplotypes.

DRB1*08:03‑Restricted CD4+ T‑Cell Clone Generation and Tetramer Tool Development

For laboratories establishing CD4+ T‑cell clones restricted by the prevalent Asian allele DRB1*08:03, the 119–138 peptide provides the precise sequence boundaries recognized by prototypical clones Mz‑1B7 and Ue‑21 [5]. The 123–135/DRB1*08:03 tetramer, which can be assembled using the 119–138 peptide as a source sequence, has been validated for detecting ex vivo CD4+ T‑cell responses in PBMCs from CHP‑NY‑ESO‑1‑vaccinated patients [6]. The 119–138 length avoids the synthesis inefficiency of the longer 119–143 while preserving all critical DRB1*08:03 contact residues.

ELISPOT and Flow Cytometry Positive Control for Multi‑Center Clinical Trial Immunomonitoring

The well‑characterized immunogenicity and defined HLA‑restriction profile of the 119–138 region make it a reliable positive control peptide for IFN‑γ ELISPOT and intracellular cytokine staining (ICS) platforms used in multi‑center cancer vaccine trials. The promiscuous binding of the 119–143 region to multiple prevalent HLA‑DR alleles (DRB1*0401, DRB1*0101, DR52b, DRB1*08:03) ensures broad patient applicability as a recall antigen, and the demonstrated Th1‑type (IFN‑γ dominant) cytokine profile of responding CD4+ T cells [5] aligns with standard assay readouts for vaccine immunogenicity assessment.

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